- Pyrazolylsulfonylureas and related compounds as NLRP3 inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 919278-39-0 (1-(2,2,2-trifluoroethyl)pyrazol-4-amine)
919278-39-0 structure
Product Name:1-(2,2,2-trifluoroethyl)pyrazol-4-amine
Número CAS:919278-39-0
MF:C5H6F3N3
Megavatios:165.116450786591
MDL:MFCD03420215
CID:765188
Update Time:2023-11-20
1-(2,2,2-trifluoroethyl)pyrazol-4-amine Propiedades químicas y físicas
Nombre e identificación
-
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine
- 1-(2,2,2-TRIFLUORO-ETHYL)-1 H -PYRAZOL-4-YLAMINE HYDROCHLORIDE
- 1H-Pyrazol-4-amine, 1-(2,2,2-trifluoroethyl)-
- 4-amino-1-(2,2,2-trifluoroethyl)pyrazole
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine (ACI)
- 1-(2,2,2-Trifluoro-ethyl)-1H-pyrazol-4-ylamine
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-amine
- 1-(2,2,2-Trifluoroethyl)pyrazol-4-amine
- 1-(2,2,2-trifluoroethyl)pyrazol-4-amine
-
- MDL: MFCD03420215
- Renchi: 1S/C5H6F3N3/c6-5(7,8)3-11-2-4(9)1-10-11/h1-2H,3,9H2
- Clave inchi: FDXLDVHECBHMRI-UHFFFAOYSA-N
- Sonrisas: FC(CN1C=C(N)C=N1)(F)F
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 2
Propiedades experimentales
- Punto de ebullición: 213.1±40.0℃ at 760 mmHg
1-(2,2,2-trifluoroethyl)pyrazol-4-amine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VS376-100mg |
1-(2,2,2-trifluoroethyl)pyrazol-4-amine |
919278-39-0 | 95% | 100mg |
810CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VS376-250mg |
1-(2,2,2-trifluoroethyl)pyrazol-4-amine |
919278-39-0 | 95% | 250mg |
1856CNY | 2021-05-07 | |
| Chemenu | CM362851-250mg |
1-(2,2,2-Trifluoroethyl)-1h-pyrazol-4-amine hydrochloride |
919278-39-0 | 95%+ | 250mg |
$149 | 2024-07-20 | |
| Chemenu | CM362851-1g |
1-(2,2,2-Trifluoroethyl)-1h-pyrazol-4-amine hydrochloride |
919278-39-0 | 95%+ | 1g |
$354 | 2024-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T84880-1g |
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine |
919278-39-0 | 95% | 1g |
¥804.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T84880-100mg |
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine |
919278-39-0 | 95% | 100mg |
¥168.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T84880-250mg |
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine |
919278-39-0 | 95% | 250mg |
¥212.0 | 2024-07-18 | |
| Fluorochem | 030473-250mg |
1-(2,2,2-Trifluoro-ethyl)-1 H -pyrazol-4-ylamine |
919278-39-0 | 95% | 250mg |
£106.00 | 2022-03-01 | |
| Fluorochem | 030473-1g |
1-(2,2,2-Trifluoro-ethyl)-1 H -pyrazol-4-ylamine |
919278-39-0 | 95% | 1g |
£245.00 | 2022-03-01 | |
| Fluorochem | 030473-10g |
1-(2,2,2-Trifluoro-ethyl)-1 H -pyrazol-4-ylamine |
919278-39-0 | 95% | 10g |
£2246.00 | 2022-03-01 |
1-(2,2,2-trifluoroethyl)pyrazol-4-amine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Methanol , Ethyl acetate ; 18 h, 5 bar, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, rt
Referencia
- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
Referencia
- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 40 min, 50 psi, 23 °C
Referencia
- Preparation of dihydropyrrolopyridinone derivatives and analogs for use as phosphatidylinositol 3-kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 25 °C
Referencia
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Methanol ; rt
1.2 Catalysts: Palladium ; rt
1.3 Reagents: Hydrogen ; 3 h, 1 atm, rt
1.2 Catalysts: Palladium ; rt
1.3 Reagents: Hydrogen ; 3 h, 1 atm, rt
Referencia
- N-Phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases, Bioorganic & Medicinal Chemistry, 2010, 18(20), 7150-7163
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 3 h, rt
Referencia
- Preparation of fused heterocyclic derivatives, particularly pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-b]pyridines, and their use for treating cancer, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 8 h, rt
Referencia
- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,
1-(2,2,2-trifluoroethyl)pyrazol-4-amine Raw materials
1-(2,2,2-trifluoroethyl)pyrazol-4-amine Preparation Products
1-(2,2,2-trifluoroethyl)pyrazol-4-amine Literatura relevante
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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